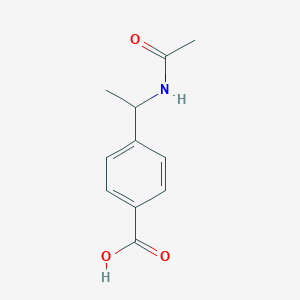

4-(1-Acetamidoethyl)benzoic acid

Descripción

4-(1-Acetamidoethyl)benzoic acid is a benzoic acid derivative featuring a 1-acetamidoethyl substituent at the para position of the aromatic ring. This structure combines the carboxylic acid moiety with an acetamidoethyl group, which introduces hydrogen-bonding capabilities and influences both physicochemical properties and biological interactions.

The acetamidoethyl group (-NHCOCH2CH2-) distinguishes it from simpler derivatives like 4-ethylbenzoic acid () and more complex variants such as 4-[2-(acetylamino)ethoxy]benzoic acid (). The compound’s synthesis likely involves acetylation of a precursor like 4-(1-aminoethyl)benzoic acid, analogous to methods used for 4-acetamidobenzoic acid ().

Propiedades

Fórmula molecular |

C11H13NO3 |

|---|---|

Peso molecular |

207.23 g/mol |

Nombre IUPAC |

4-(1-acetamidoethyl)benzoic acid |

InChI |

InChI=1S/C11H13NO3/c1-7(12-8(2)13)9-3-5-10(6-4-9)11(14)15/h3-7H,1-2H3,(H,12,13)(H,14,15) |

Clave InChI |

VGGHZGMYGRBYIO-UHFFFAOYSA-N |

SMILES canónico |

CC(C1=CC=C(C=C1)C(=O)O)NC(=O)C |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Anti-Inflammatory and Analgesic Effects

Research indicates that 4-(1-Acetamidoethyl)benzoic acid exhibits significant anti-inflammatory properties. Molecular docking studies suggest that it effectively binds to cyclooxygenase enzymes, which are critical in the inflammatory response pathway. This binding affinity indicates potential for developing non-steroidal anti-inflammatory drugs (NSAIDs) that could mitigate pain and inflammation without the side effects commonly associated with traditional NSAIDs.

Interaction with Biological Targets

The compound's structural similarity to other bioactive molecules allows it to interact with various enzymes and receptors. Studies have shown that it may inhibit specific enzymes involved in pain signaling pathways, thereby providing a rationale for its use as an analgesic agent .

Case Study 1: Pharmacological Evaluation

In a recent pharmacological study, 4-(1-Acetamidoethyl)benzoic acid was evaluated for its analgesic effect in animal models. The results demonstrated a significant reduction in pain responses compared to control groups, supporting its potential as a therapeutic agent for pain management.

Case Study 2: Structure-Activity Relationship (SAR) Analysis

A structure-activity relationship analysis revealed that modifications to the acetamidoethyl group could enhance the compound's efficacy and selectivity towards specific biological targets. Variants of 4-(1-Acetamidoethyl)benzoic acid were synthesized and tested, leading to the identification of more potent derivatives with improved pharmacokinetic profiles .

Comparación Con Compuestos Similares

Substituent Variations and Physicochemical Properties

The substituent type and position significantly alter solubility, melting points, and reactivity:

Key Observations :

- Polarity : The acetamidoethyl group enhances polarity compared to alkyl substituents (e.g., 4-ethylbenzoic acid), improving solubility in polar solvents.

- Steric Effects : The ethyl spacer in 4-(1-acetamidoethyl)benzoic acid may reduce steric hindrance compared to bulkier groups (e.g., tert-butyl in ), favoring membrane permeability in biological systems.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.